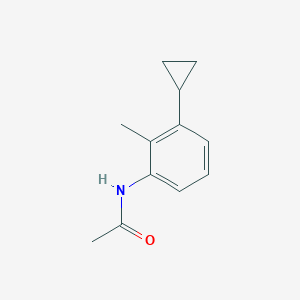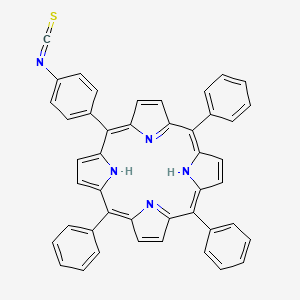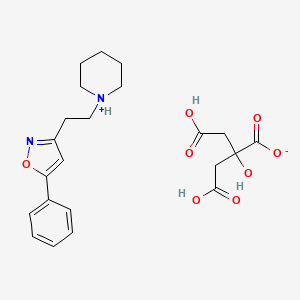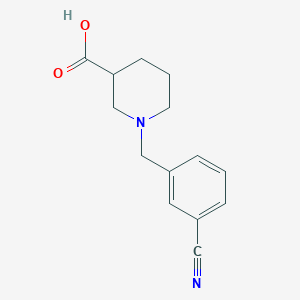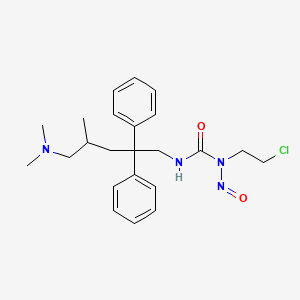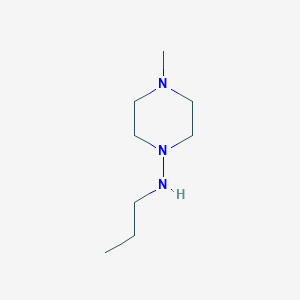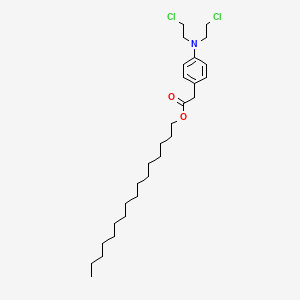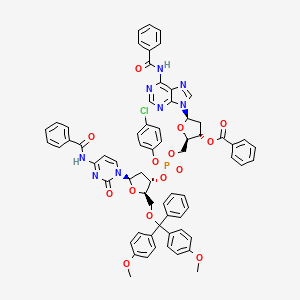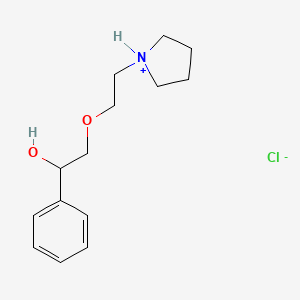
alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol hydrochloride is a heterocyclic organic compound with the molecular formula C14H22ClNO2 and a molecular weight of 271.78 g/mol . It is known for its unique structure, which includes a pyrrolidine ring, an ethoxy group, and a benzyl alcohol moiety. This compound is used primarily in research and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol hydrochloride typically involves the reaction of benzyl alcohol with 2-(1-pyrrolidinyl)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted benzyl alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and benzyl alcohol moiety play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler compound with a similar pyrrolidine ring structure.
Benzyl Alcohol: Shares the benzyl alcohol moiety but lacks the pyrrolidine and ethoxy groups.
2-(1-Pyrrolidinyl)ethanol: Contains the pyrrolidine and ethoxy groups but lacks the benzyl alcohol moiety.
Uniqueness
Alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol hydrochloride is unique due to its combination of a pyrrolidine ring, ethoxy group, and benzyl alcohol moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds .
Properties
CAS No. |
956-08-1 |
|---|---|
Molecular Formula |
C14H22ClNO2 |
Molecular Weight |
271.78 g/mol |
IUPAC Name |
1-phenyl-2-(2-pyrrolidin-1-ium-1-ylethoxy)ethanol;chloride |
InChI |
InChI=1S/C14H21NO2.ClH/c16-14(13-6-2-1-3-7-13)12-17-11-10-15-8-4-5-9-15;/h1-3,6-7,14,16H,4-5,8-12H2;1H |
InChI Key |
COXVZBFFPODXOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](C1)CCOCC(C2=CC=CC=C2)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-1-[(2-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B13791799.png)

